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Compound of Interest

Compound Name: 4-Methyl-1,2,5-oxadiazol-3-amine

Cat. No.: B099955 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,2,5-oxadiazol-3-
amine

Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-
Methyl-1,2,5-oxadiazol-3-amine (CAS: 17647-70-0), a heterocyclic compound belonging to

the furazan class. The 1,2,5-oxadiazole scaffold is of significant interest to researchers in

medicinal chemistry and drug development due to its ability to modulate biological activity and

enhance the pharmacokinetic profiles of drug candidates.[1][2] This document synthesizes

available experimental data and predictive models to characterize the compound's structural,

spectroscopic, and physicochemical attributes, including its partition coefficient, acid-base

properties, solubility, and thermal characteristics. Furthermore, this guide details robust, field-

proven experimental protocols for the precise determination of these key parameters, offering

valuable insights for its application in scientific research and early-phase drug discovery.

Introduction to 4-Methyl-1,2,5-oxadiazol-3-amine
The Furazan Scaffold in Medicinal Chemistry
Heterocyclic compounds form the cornerstone of modern medicinal chemistry. Among them,

the 1,2,5-oxadiazole, commonly known as furazan, has emerged as a privileged scaffold.[3] Its

incorporation into molecular architectures can significantly enhance metabolic stability,

modulate lipophilicity, and introduce specific electronic properties that facilitate favorable
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interactions with biological targets.[1][4] Furazan derivatives are utilized as planar aromatic

linkers to orient substituents, as bioisosteric replacements for other functional groups, and as

pharmacophores that directly contribute to a compound's biological activity.[4] A thorough

understanding of the physicochemical properties of substituted furazans like 4-Methyl-1,2,5-
oxadiazol-3-amine is therefore a critical prerequisite for its rational application in designing

next-generation therapeutic agents.

Chemical Identity and Structure
The fundamental identity of 4-Methyl-1,2,5-oxadiazol-3-amine is established by its unique

combination of a furazan ring substituted with a methyl and an amine group. This structure

dictates its chemical behavior and physical properties.

Caption: Chemical structure of 4-Methyl-1,2,5-oxadiazol-3-amine.

Table 1: Compound Identification

Identifier Value Source

IUPAC Name
4-methyl-1,2,5-oxadiazol-3-
amine

-

CAS Number 17647-70-0 [5][6][7]

Molecular Formula C₃H₅N₃O [5][6]

Molecular Weight 99.09 g/mol [5][6]

Monoisotopic Mass 99.04330 Da [6]

SMILES CC1=NON=C1N [8]

InChI
InChI=1S/C3H5N3O/c1-2-

3(4)6-7-5-2/h1H3,(H2,4,6)
[8]

| Synonyms | 4-Methyl-furazan-3-ylamine |[9] |
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The interplay of a compound's physicochemical properties governs its absorption, distribution,

metabolism, and excretion (ADME) profile, which is a decisive factor in its viability as a drug

candidate.[10]

Table 2: Summary of Physicochemical Properties

Property Value Method Source

Boiling Point
208 °C (at 760
mmHg)

Experimental [6]

Density 1.283 g/cm³ Experimental [6]

Flash Point 79.6 °C Experimental [6]

XlogP 0.1 Predicted [8]

Hydrogen Bond

Acceptors
4 Calculated [6]

Hydrogen Bond

Donors
1 (from -NH₂) Calculated -

pKa
Not Experimentally

Determined
- -

| Aqueous Solubility | Not Experimentally Determined | - | - |

Partition and Distribution Coefficients (LogP/LogD)
The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity.

For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more

physiologically relevant. The predicted XlogP value of 0.1 for 4-Methyl-1,2,5-oxadiazol-3-
amine suggests a relatively balanced hydrophilic-lipophilic character.[8] This moderate

lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane

permeability without leading to poor aqueous solubility.

Acidity and Basicity (pKa)
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The acid dissociation constant (pKa) is essential for predicting the ionization state of a

molecule at physiological pH (approx. 7.4). The primary amine group (-NH₂) on the furazan ring

is basic and will be protonated at acidic pH. The electron-withdrawing nature of the adjacent

sp²-hybridized nitrogen atoms and the oxadiazole ring itself is expected to decrease the

basicity of the amine compared to a simple alkylamine. An accurate experimental determination

of the pKa is crucial, as the charge state of the molecule profoundly impacts its solubility,

permeability, and interaction with biological targets.

Aqueous Solubility
Solubility is a key determinant of a drug's bioavailability. The presence of a primary amine and

nitrogen and oxygen atoms in the furazan ring allows 4-Methyl-1,2,5-oxadiazol-3-amine to act

as both a hydrogen bond donor and acceptor, which should confer a degree of aqueous

solubility. However, this is counterbalanced by the overall molecular structure. Quantitative

measurement is necessary for building a complete profile.

Spectroscopic and Analytical Profile
Spectroscopic analysis provides an unambiguous confirmation of a compound's structure and

purity.

Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound is

expected to show a prominent molecular ion peak [M+H]⁺ at an m/z corresponding to its

exact mass (99.04330 Da).[6] Predicted collision cross-section (CCS) values, which relate to

the ion's shape in the gas phase, are available and can aid in identification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is predicted to be simple, showing two key signals: a singlet for the

methyl (-CH₃) protons and a broad singlet for the amine (-NH₂) protons, which may be

exchangeable with D₂O.

¹³C NMR: The spectrum would display three distinct signals: one for the methyl carbon and

two for the two sp²-hybridized carbons of the furazan ring. The chemical shifts would be

influenced by the electronic environment created by the nitrogen and oxygen atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by specific absorption

bands confirming its functional groups. Key expected vibrations include N-H stretching from

the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl

group, and characteristic C=N and N-O stretches from the furazan ring.[3][11]

Methodologies for Experimental Determination
To move beyond predictive data, rigorous experimental validation is required. The following

protocols represent industry-standard methods for characterizing key physicochemical

properties. The choice of method balances precision with the demands of the drug discovery

stage; for instance, high-throughput screening methods are invaluable in early stages, while

more precise, lower-throughput methods are used for lead optimization.[12]

Compound Synthesis
& Purification

In-Silico Prediction
(pKa, LogP, Solubility)

Experimental Determination

Guides Experiment

Protocol 4.1:
pKa Determination

(Potentiometric Titration)

Protocol 4.2:
LogD Determination

(Shake-Flask)

Protocol 4.3:
Solubility Assessment

(Nephelometry)

Comprehensive
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Inform ADMET & SAR Studies
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Click to download full resolution via product page

Caption: Workflow for comprehensive physicochemical profiling.

Protocol: Determination of pKa via Potentiometric
Titration
Rationale: This is the gold-standard method for pKa determination as it directly measures the

change in pH of a solution upon addition of a titrant, allowing for the precise calculation of the

pKa value(s).[13]

Methodology:

Preparation: Accurately weigh approximately 1-2 mg of 4-Methyl-1,2,5-oxadiazol-3-amine
and dissolve it in a known volume (e.g., 10 mL) of a suitable co-solvent/water mixture (e.g.,

methanol/water) to ensure solubility across the pH range.

Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7,

and 10).

Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g.,

nitrogen) to prevent CO₂ absorption.

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1

M HCl) in small, precise increments. Record the pH after each addition.

Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a

standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the

pH after each addition.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from

the midpoint of the buffer region(s) in the titration curve, typically calculated using the first

derivative of the curve.

Protocol: Determination of LogD₇.₄ via Shake-Flask
Method
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Rationale: The shake-flask method is the traditional and most reliable technique for measuring

the partition coefficient.[10] Performing the measurement at pH 7.4 provides the LogD value,

which is directly relevant to the compound's distribution under physiological conditions.

Methodology:

Phase Preparation: Prepare a buffered aqueous phase at pH 7.4 (e.g., phosphate-buffered

saline, PBS) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH

7.4 buffer. This step is critical to ensure thermodynamic equilibrium.

Compound Addition: Prepare a stock solution of the compound in the n-octanol phase at a

known concentration (e.g., 1 mg/mL).

Partitioning: Combine a precise volume of the n-octanol stock solution with a precise volume

of the buffered aqueous phase in a vial (e.g., 1:1 or 10:1 v/v).

Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for

a sufficient time (e.g., 2-4 hours) to allow partitioning to reach equilibrium.

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and

organic phases.

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of

the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-

MS.

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ).

Protocol: High-Throughput Solubility Assessment via
Nephelometry
Rationale: This method is ideal for early drug discovery as it is rapid, requires minimal

compound, and provides a good estimate of kinetic solubility. It measures the light scattered by

undissolved particles that form when a compound precipitates from a DMSO stock solution into

an aqueous buffer.
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Methodology:

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl

sulfoxide (DMSO), typically 10 mM.

Assay Plate: In a 96-well or 384-well microplate, add the aqueous buffer of choice (e.g.,

PBS, pH 7.4).

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution

to the buffer (e.g., 1-2 µL into 100-200 µL), resulting in a final concentration series.

Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for

precipitation.

Measurement: Read the plate on a nephelometer, which measures the intensity of light

scattered by any precipitate formed.

Data Analysis: The solubility limit is identified as the concentration at which a significant

increase in light scattering is observed compared to controls.

Conclusion and Future Outlook
4-Methyl-1,2,5-oxadiazol-3-amine presents a physicochemical profile of a compound with

balanced lipophilicity, suggesting its potential as a scaffold in drug discovery. The available data

on its thermal properties and density provide a solid foundation for its handling and formulation.

However, this guide also highlights critical data gaps, most notably the lack of experimentally

determined pKa and aqueous solubility values.

For researchers and drug development professionals, the immediate next step should be the

experimental determination of these missing parameters using the protocols outlined herein. A

complete and validated physicochemical dataset will empower more accurate structure-activity

relationship (SAR) and structure-property relationship (SPR) modeling, ultimately accelerating

the rational design of novel therapeutics based on the furazan scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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